N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a tetrahydro-2-furanylmethyl group, and a biphenyl-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl-4-carboxylic acid. This acid is then converted into the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. The acid chloride is subsequently reacted with cyclopropylmethylamine and tetrahydro-2-furanylmethylamine under controlled conditions to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-carboxamide
- N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-carboxylate
- N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-carboxylamide
Uniqueness
N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-(oxolan-2-ylmethyl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-22(23(15-17-8-9-17)16-21-7-4-14-25-21)20-12-10-19(11-13-20)18-5-2-1-3-6-18/h1-3,5-6,10-13,17,21H,4,7-9,14-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYHFZTTZLLCNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398567 |
Source
|
Record name | N-(cyclopropylmethyl)-N-(oxolan-2-ylmethyl)-4-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650590-61-7 |
Source
|
Record name | N-(cyclopropylmethyl)-N-(oxolan-2-ylmethyl)-4-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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